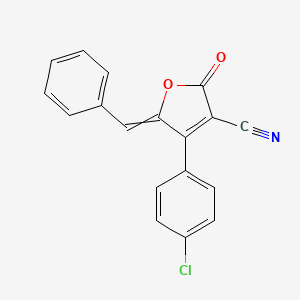
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile is an organic compound that features a furan ring substituted with a chlorophenyl group, a phenylmethylene group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl phenyl ether
- 4-Chlorophenyl imidazole
- 4-Chlorophenyl methanone
Uniqueness
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H10ClNO2 |
|---|---|
Molekulargewicht |
307.7 g/mol |
IUPAC-Name |
5-benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C18H10ClNO2/c19-14-8-6-13(7-9-14)17-15(11-20)18(21)22-16(17)10-12-4-2-1-3-5-12/h1-10H |
InChI-Schlüssel |
IPDZSEXLTVHXFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















